1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(2H-tetrazol-2-ylmethyl)-
Description
The compound 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(2H-tetrazol-2-ylmethyl)- is a brominated pyrrolopyridine derivative functionalized with a phenylsulfonyl group at position 1 and a tetrazol-2-ylmethyl substituent at position 2.
Pyrrolo[2,3-b]pyridines (7-azaindoles) are privileged scaffolds in medicinal chemistry due to their bioisosteric relationship with purines, enabling interactions with kinase targets . The phenylsulfonyl group at position 1 enhances stability and modulates electronic properties, while the bromine at position 4 facilitates cross-coupling reactions for further derivatization .
Properties
Molecular Formula |
C15H11BrN6O2S |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-2-(tetrazol-2-ylmethyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H11BrN6O2S/c16-14-6-7-17-15-13(14)8-11(9-21-19-10-18-20-21)22(15)25(23,24)12-4-2-1-3-5-12/h1-8,10H,9H2 |
InChI Key |
GXTNHGQDDSJGNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)CN4N=CN=N4 |
Origin of Product |
United States |
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(2H-tetrazol-2-ylmethyl)- is of particular interest for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical formula:
The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives is often attributed to their interaction with various molecular targets:
- SGK-1 Kinase Inhibition : The compound has been identified as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in several physiological processes including cell survival and metabolism. Inhibiting SGK-1 can potentially aid in the treatment of disorders such as diabetes and cancer .
Antimicrobial Activity
Pyrrolo[2,3-b]pyridine derivatives have demonstrated antimicrobial properties. For instance, certain derivatives exhibit good activity against various bacterial strains while maintaining low toxicity towards human cells. The removal of specific substituents has been shown to significantly impact antimicrobial efficacy .
Anticancer Activity
The anticancer potential of pyrrolo[2,3-b]pyridine derivatives has been explored in various studies. Compounds similar to the one have exhibited cytotoxic effects against different cancer cell lines, including ovarian and breast cancer cells. The mechanism often involves the inhibition of key metabolic pathways essential for tumor growth .
Case Study 1: SGK-1 Inhibition
In a study focusing on SGK-1 inhibitors, it was found that compounds structurally similar to 1H-Pyrrolo[2,3-b]pyridine showed promising results in reducing tumor growth in xenograft models. The inhibition of SGK-1 was linked to decreased cell proliferation and increased apoptosis in cancer cells.
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of pyrrolo[3,4-c]pyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications enhanced activity while maintaining low cytotoxicity levels against VERO cells.
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences:
Substituent Effects on Reactivity :
- Bromine at position 4 enables Suzuki-Miyaura cross-coupling reactions, as demonstrated in , where 4-bromo-1-(phenylsulfonyl)-7-azaindole reacts with boronic acids . The target compound’s tetrazole group may hinder coupling efficiency due to steric bulk compared to methyl or halogen substituents.
- The phenylsulfonyl group stabilizes the pyrrolopyridine core against oxidation and facilitates electron-deficient aromatic systems, critical for electrophilic substitution .
Biological Activity: Tetrazole-containing analogs (e.g., triazole-pyridine hybrids in ) exhibit anticancer activity via kinase inhibition . The target compound’s tetrazole group may enhance hydrogen bonding with kinase ATP-binding pockets compared to methyl or halogen substituents.
Physicochemical Properties: The tetrazole group increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility over methyl-substituted analogs (e.g., 4-Bromo-2-Me-1-(PhSO₂)-1H-pyrrolo[2,3-b]pyridine) . The phenylsulfonyl group contributes to higher molecular weight and melting points compared to non-sulfonated analogs .
Preparation Methods
Starting Material and Reagents
- Starting material: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
- Reagents: Tetrabutylammonium bromide, sodium hydroxide, benzenesulfonyl chloride
- Solvent: Dichloromethane (CH2Cl2)
- Temperature: 0 °C to room temperature
Procedure Summary
The synthesis begins with 7-azaindole reacting in the presence of tetrabutylammonium bromide and sodium hydroxide in dichloromethane. The mixture is cooled to 0 °C, and benzenesulfonyl chloride is added slowly to the reaction mixture. After the addition, the mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is then quenched with water, and the product is extracted with dichloromethane. The organic layer is washed with saturated sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using cyclohexane/ethyl acetate (7:3) as eluent to give 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a white solid in 99% yield.
Characterization Data
- 1H NMR (300 MHz, CDCl3): Signals consistent with the aromatic and heterocyclic protons.
- 13C NMR (75 MHz, CDCl3): Chemical shifts corresponding to aromatic carbons and sulfonyl-substituted carbons.
Reaction Scheme
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | 7-Azaindole, tetrabutylammonium bromide, NaOH, CH2Cl2, 0 °C to RT, benzenesulfonyl chloride | 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 99 |
This step forms the phenylsulfonyl substitution at the nitrogen of the pyrrolo[2,3-b]pyridine ring, a key intermediate for further functionalization.
Attachment of the 2-(2H-tetrazol-2-ylmethyl) Group
General Methodology
- Preparation of a halomethyl tetrazole derivative (e.g., bromomethyl tetrazole).
- Nucleophilic substitution or metal-catalyzed coupling reaction at the 2-position of the brominated pyrrolo[2,3-b]pyridine.
- Use of bases such as potassium carbonate or sodium hydride to facilitate substitution.
- Solvent systems like DMF or DMSO under inert atmosphere.
This step requires careful control to avoid decomposition of the sensitive tetrazole ring and to ensure regioselectivity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | N-Sulfonylation | 7-Azaindole | Tetrabutylammonium bromide, NaOH, benzenesulfonyl chloride, CH2Cl2, 0 °C to RT | 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 99 | High yield, mild conditions |
| 2 | Electrophilic Bromination | Pyrrolo[2,3-b]pyridine derivative | NBS or Br2, solvent, temperature control | 4-Bromo substituted pyrrolo[2,3-b]pyridine | Variable | Requires optimization for selectivity |
| 3 | Alkylation with Tetrazolylmethyl | 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Halomethyl tetrazole, base, DMF/DMSO, inert atmosphere | 1-(Phenylsulfonyl)-4-bromo-2-(2H-tetrazol-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine | Moderate to good | Sensitive step due to tetrazole stability |
Research Findings and Notes
- The sulfonylation step is well-documented with excellent yield and reproducibility, as reported by Baltus et al. in the European Journal of Medicinal Chemistry (2016).
- Bromination of heterocycles like pyrrolo[2,3-b]pyridine requires careful control to avoid polybromination or ring degradation; literature suggests NBS as a preferred reagent.
- Tetrazole moieties are valuable bioisosteres of carboxylic acids, often introduced via alkylation of halomethyl tetrazoles; however, their synthesis demands inert conditions to prevent ring opening or rearrangement.
- The overall synthetic route is modular, allowing variation in substituents for medicinal chemistry optimization.
- Purification by silica gel chromatography using cyclohexane/ethyl acetate mixtures is effective for isolating pure products.
Q & A
Basic Research Questions
Q. What are common synthetic routes for introducing the phenylsulfonyl and tetrazole groups into pyrrolo[2,3-b]pyridine scaffolds?
- Methodological Answer : The phenylsulfonyl group is typically introduced via sulfonylation using sulfonyl chlorides under basic conditions (e.g., NaH in THF at 0°C to room temperature). For tetrazole functionalization, a [2+3] cycloaddition between nitriles and sodium azide in the presence of a Lewis acid (e.g., ZnBr₂) is a standard approach. Alternatively, pre-synthesized tetrazole derivatives can be alkylated at the pyrrolopyridine nitrogen using propargyl or bromomethyl intermediates .
Q. How can spectroscopic techniques (NMR, MS) distinguish regioisomers in brominated pyrrolo[2,3-b]pyridines?
- Methodological Answer :
- ¹H NMR : The chemical shift of the pyrrolopyridine protons (e.g., H-3 and H-5) varies significantly based on bromine substitution. For example, bromine at position 4 deshields adjacent protons, leading to distinct splitting patterns.
- HRMS : Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm the presence and number of bromine atoms.
- NOESY/ROESY : These experiments resolve spatial proximity between the bromine atom and adjacent substituents (e.g., tetrazole-methyl groups) .
Q. What purification strategies are effective for isolating this compound from byproducts like dehalogenated or desulfonylated analogs?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (for polar byproducts) or dichloromethane/methanol (for sulfonamide impurities).
- Recrystallization : Polar solvents like ethanol or acetonitrile are effective due to the compound’s moderate solubility .
Advanced Research Questions
Q. How do steric and electronic effects of the tetrazole-methyl group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Steric Effects : The tetrazole-methyl group at position 2 may hinder transmetalation in Pd-catalyzed reactions. Optimize using bulky ligands (e.g., SPhos) to reduce steric clashes.
- Electronic Effects : The electron-withdrawing tetrazole group activates the pyrrolopyridine core for electrophilic substitution but may deactivate nucleophilic sites. Pre-activate the bromide at position 4 with CuI for Ullmann-type couplings .
Q. What crystallographic data (e.g., bond angles, packing motifs) are critical for understanding this compound’s solid-state stability and solubility?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Analyze intermolecular interactions, such as π-π stacking between phenylsulfonyl groups and hydrogen bonding involving tetrazole N–H protons.
- Thermogravimetric Analysis (TGA) : Correlate melting points (e.g., 235–240°C for similar analogs) with thermal decomposition pathways .
Q. How can computational modeling (DFT, MD) predict the compound’s binding affinity to biological targets like kinases or GPCRs?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions between the tetrazole group and ATP-binding pockets (e.g., hinge regions in kinases).
- MD Simulations : Assess conformational flexibility of the phenylsulfonyl group in aqueous vs. lipid bilayer environments using GROMACS .
Q. What contradictory data exist regarding the compound’s stability under acidic or basic conditions, and how can these be resolved experimentally?
- Methodological Answer :
- Acidic Conditions : The phenylsulfonyl group is susceptible to hydrolysis at pH < 2. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA).
- Basic Conditions : Tetrazole rings may undergo ring-opening above pH 10. Stabilize using buffered solutions (pH 7–8) during biological assays .
Q. What structure-activity relationship (SAR) trends have been observed for analogs with varying halogen substituents (Br vs. Cl, I) at position 4?
- Methodological Answer :
- Bromine : Enhances lipophilicity (LogP ~3.2) and improves blood-brain barrier penetration in CNS-targeted analogs.
- Iodine : Increases molecular weight and polar surface area, reducing solubility but improving radioimaging potential.
- Chlorine : Lowers metabolic stability due to CYP450-mediated dehalogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
